Sodium 5-Fluoro-4-Methyl-2-Nitrophenolate: Structural Profiling, Synthetic Workflows, and Applications in Advanced Medicinal Chemistry
Sodium 5-Fluoro-4-Methyl-2-Nitrophenolate: Structural Profiling, Synthetic Workflows, and Applications in Advanced Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery and agrochemical development, the strategic assembly of molecular scaffolds with precision is paramount. Sodium 5-fluoro-4-methyl-2-nitrophenolate (CAS: 2918779-23-2)[1] is the deprotonated, highly reactive salt form of the parent compound 5-fluoro-4-methyl-2-nitrophenol (CAS: 83341-28-0)[2]. This compound serves as a critical, multifunctional molecular building block. By integrating a phenolate oxygen, a nitro group, a methyl group, and a fluorine atom onto a single benzene ring, it provides synthetic chemists with multiple orthogonal vectors for chemical modification, facilitating the rapid exploration of structure-activity relationships (SAR)[2].
Physicochemical & Structural Profiling
The utility of sodium 5-fluoro-4-methyl-2-nitrophenolate is dictated by its carefully engineered substitution pattern. Understanding the causality behind this structural design is essential for leveraging its reactivity.
Quantitative Data Summary
| Property | Value |
| Chemical Name | Sodium 5-fluoro-4-methyl-2-nitrophenolate |
| Salt CAS Registry Number | 2918779-23-2[1] |
| Parent Phenol CAS Number | 83341-28-0[2] |
| Molecular Formula | C₇H₅FNNaO₃ |
| Molecular Weight | 193.11 g/mol |
| Physical Form | Yellow to deep orange/red solid (salt dependent) |
Electronic and Steric Causality
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The Phenolate Core (O⁻Na⁺): Converting the neutral phenol to its sodium salt significantly increases the electron density on the oxygen atom. This enhanced nucleophilicity primes the molecule for rapid O-alkylation or etherification. Furthermore, the strong electron-donating nature of the phenolate anion activates the aromatic ring toward electrophilic attack.
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The Nitro Group (-NO₂ at C2): Positioned ortho to the phenolate, this strongly electron-withdrawing group stabilizes the phenolate anion through resonance and inductive effects. Crucially, it serves as a "masked amine." It can be chemoselectively reduced to an aniline derivative, which is a fundamental step in constructing heterocyclic systems like benzoxazoles or benzimidazoles[2].
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The Fluoro Group (-F at C5): The strategic incorporation of fluorine is a well-established method to fine-tune the physicochemical properties of drug candidates[2]. Fluorine enhances metabolic stability by blocking cytochrome P450-mediated oxidation sites. Additionally, because it is situated para to the strongly electron-withdrawing nitro group, the fluorine atom is highly activated and can act as an excellent leaving group for Nucleophilic Aromatic Substitution (SₙAr) if targeted by strong nucleophiles.
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The Methyl Group (-CH₃ at C4): This group provides necessary steric bulk and increases the overall lipophilicity (logP) of the scaffold, which often improves membrane permeability and binding affinity within hydrophobic protein pockets[2].
Experimental Protocols & Synthetic Workflows
To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems, minimizing the need for constant external analytical verification during the intermediate steps.
Protocol 1: Preparation of the Sodium Phenolate Salt
Objective: Convert 5-fluoro-4-methyl-2-nitrophenol to its sodium salt to enhance nucleophilicity for downstream etherification. Causality: The addition of precisely 1.05 equivalents of sodium hydroxide ensures complete deprotonation without leaving excess hydroxide in the solution. Excess hydroxide could trigger unwanted SₙAr side reactions, displacing the highly activated fluorine atom.
Step-by-Step Methodology:
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Suspend 10.0 g (58.4 mmol) of 5-fluoro-4-methyl-2-nitrophenol in 100 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Prepare a solution of 2.45 g (61.3 mmol, 1.05 eq) of NaOH in 10 mL of deionized water.
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Add the NaOH solution dropwise to the phenol suspension at 0°C over 15 minutes to control the exothermic acid-base neutralization.
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Stir the mixture at room temperature for 1 hour.
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Concentrate the solution under reduced pressure and recrystallize the resulting solid from a mixture of ethanol and diethyl ether.
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Self-Validating System: The reaction validates itself through a distinct bathochromic shift. The initial pale yellow suspension transitions to a deep crimson/orange homogeneous solution upon phenolate formation. Complete dissolution of the starting material visually confirms total conversion.
Protocol 2: Chemoselective Reduction to 2-Amino-5-fluoro-4-methylphenol
Objective: Reduce the nitro group to an amine to prepare the scaffold for cyclization into a benzoxazole derivative[3]. Causality: Using a continuous-flow hydrogenator (e.g., H-Cube) at ambient temperature (25°C) prevents the exothermic runaway typical of batch nitro reductions[3]. Furthermore, maintaining mild conditions (1 atm H₂, Pd/C catalyst) is critical to prevent catalytic hydrodefluorination—a common and detrimental side reaction when reducing fluorinated aromatics.
Step-by-Step Methodology:
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Dissolve the sodium 5-fluoro-4-methyl-2-nitrophenolate (or the neutralized parent phenol) in methanol to achieve a 0.1 M solution.
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Process the solution through an H-Cube™ continuous-flow hydrogenator fitted with a 10% Pd/C CatCart®[3].
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Set the reactor parameters to "Full H₂ mode", a temperature of 25°C, and a flow rate of 1.0 mL/min[3].
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Collect the eluent and remove the solvent via rotary evaporation to yield 2-amino-5-fluoro-4-methylphenol as a pale yellow solid[3].
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Self-Validating System: The disappearance of the deep yellow/orange nitro-aromatic chromophore in the flow eluent serves as a primary visual validator of reduction. Subsequent LC-MS analysis will confirm a mass shift of -30 Da (loss of two oxygen atoms and addition of two protons).
Mechanistic Pathway: Benzoxazole Synthesis
The primary application of this molecular building block lies in its transformation into heterocyclic APIs. The workflow below illustrates the logical progression from the starting nitrophenol to a fluorinated benzoxazole core, a structural motif frequently found in kinase inhibitors and receptor modulators.
Workflow for synthesizing benzoxazole APIs from fluorinated nitrophenolates.
Applications in Drug Development
The synthesized derivatives of sodium 5-fluoro-4-methyl-2-nitrophenolate are highly sought after in the pharmaceutical industry. For instance, the reduced intermediate (2-amino-5-fluoro-4-methylphenol) is a direct precursor to 6-fluoro-5-methyl-1,3-benzoxazol-2(3H)-one derivatives. These specific benzoxazolone scaffolds have been patented and utilized as potent modulators of the M1 muscarinic acetylcholine receptor, demonstrating significant potential as medicaments for neurological and cognitive disorders[3]. The strategic placement of the fluorine atom in these APIs ensures that the drug resists rapid metabolic degradation, thereby improving its pharmacokinetic profile and extending its half-life in vivo[2].
References
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China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom
- Source: unibrom.com
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URL:2
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CAS:1394957-34-6, 1-Fluoro-2-methyl-4-nitro-5-(propan ... - 毕得医药
- Source: bidepharm.com
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URL:1
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JP2010539217A - Compounds having activity at the M1 receptor and their use as medicaments - Google P
- Source: google.com
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URL:3
Sources
- 1. CAS:1394957-34-6, 1-Fluoro-2-methyl-4-nitro-5-(propan-2-yloxy)benzene-毕得医药 [bidepharm.com]
- 2. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. JP2010539217A - Compounds having activity at the M1 receptor and their use as medicaments - Google Patents [patents.google.com]
